Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
Description
BenchChem offers high-quality Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQVQGZTFXIGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to (S)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate: Structure, Synthesis, and Applications
Abstract
(S)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a five-membered pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group and bearing a chiral hydroxyethyl side chain, makes it a critical intermediate for constructing complex, biologically active molecules. This guide provides an in-depth analysis of its molecular structure, stereochemical considerations, detailed physicochemical properties, and a robust, field-proven synthetic protocol. Furthermore, it covers comprehensive analytical characterization techniques and explores its significant applications in drug discovery, offering a vital resource for researchers, chemists, and professionals in pharmaceutical development.
Molecular Structure and Physicochemical Properties
The utility of any synthetic building block begins with a thorough understanding of its structure and inherent properties. (S)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a derivative of the amino acid L-proline, embodying a unique combination of steric and electronic features that are pivotal for its role in asymmetric synthesis.
Chemical Structure
The molecule's core is a pyrrolidine ring, with the nitrogen atom incorporated into a carbamate functional group via the acid-labile Boc protecting group. This protection strategy is fundamental in multi-step synthesis, as it deactivates the nucleophilicity of the nitrogen, preventing unwanted side reactions, yet can be removed under mild acidic conditions that typically do not affect other functional groups.[1] The key functional moiety is the 1-hydroxyethyl group (-CH(OH)CH3) at the C3 position of the pyrrolidine ring.
dot
Figure 1: 2D Structure of (S)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate.
Stereoisomerism: A Critical Consideration
The molecule possesses two stereocenters: one at the C3 position of the pyrrolidine ring, which is defined as (S) in the topic compound, and a second at the C1 position of the ethyl side chain. Consequently, this compound can exist as two diastereomers:
-
(S)-tert-butyl 3-((R)-1-hydroxyethyl)pyrrolidine-1-carboxylate
-
(S)-tert-butyl 3-((S)-1-hydroxyethyl)pyrrolidine-1-carboxylate
The synthesis of a single, pure diastereomer is a significant challenge and a primary objective in its application. Non-stereoselective synthesis methods will yield a mixture of these diastereomers, which often exhibit different physical properties and may require separation by chromatography. The distinct spatial arrangement of each diastereomer can lead to profoundly different biological activities when incorporated into a larger molecule, underscoring the importance of stereocontrol in its synthesis.
Physicochemical Properties
A summary of the key physicochemical properties for the parent structure, (S)-N-Boc-3-pyrrolidinol, and related compounds provides a baseline for handling and reaction planning. The addition of the methyl group in the title compound will slightly alter these values.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₃ | - |
| Molecular Weight | 215.29 g/mol | - |
| Appearance | Expected to be a white to off-white solid or a viscous oil | [2] |
| Melting Point | Dependent on diastereomeric purity; related compounds melt at 60-65 °C | [3][4] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Low solubility in water. | [5] |
| Boiling Point | > 270 °C (Predicted for related structures) | [5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [2] |
Synthesis and Purification
The synthesis of (S)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is most commonly achieved via the reduction of the corresponding ketone, (S)-tert-butyl 3-acetylpyrrolidine-1-carboxylate. The choice of reducing agent is the determining factor for the diastereoselectivity of the final product.
Synthetic Strategy: The Causality of Reagent Choice
The retrosynthetic approach begins by identifying the key bond formation. The C-O bond of the secondary alcohol is formed from a carbonyl group. Therefore, the immediate precursor is a ketone.
-
Non-Diastereoselective Reduction: Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol) will effectively reduce the ketone. However, the hydride attack will occur from both faces of the planar carbonyl group, leading to a mixture of the (3S, 1'R) and (3S, 1'S) diastereomers. This method is robust and high-yielding but necessitates a subsequent, often challenging, chromatographic separation.
-
Diastereoselective Reduction: To achieve a single diastereomer, a stereoselective reduction is required. This can be accomplished using bulky reducing agents that are influenced by the existing stereocenter at the C3 position or, more reliably, through catalytic asymmetric reduction. For instance, ruthenium-BINAP catalysts are highly effective for the asymmetric reduction of β-ketoesters and related structures, often providing excellent diastereoselectivity (>99:1).[6] This approach is more complex and costly but essential when a single stereoisomer is required for pharmaceutical applications.
Detailed Experimental Protocol (Non-Diastereoselective)
This protocol describes a reliable, general method for producing a mixture of diastereomers, which can then be separated or used as a mixture for initial screening purposes.
Step 1: Reduction of (S)-tert-butyl 3-acetylpyrrolidine-1-carboxylate
-
Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), add (S)-tert-butyl 3-acetylpyrrolidine-1-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction exotherm and minimize side reactions.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes. The slow addition prevents excessive foaming and maintains temperature control.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine. This removes inorganic salts and residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Step 2: Purification
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel.
-
Eluent System: Use a gradient elution system, typically starting with 20% ethyl acetate in hexanes and gradually increasing to 50-60% ethyl acetate. The two diastereomers should separate, with the less polar isomer eluting first.
-
Analysis: Collect fractions and analyze by TLC to isolate the pure diastereomers.
-
Final Product: Combine the relevant fractions and concentrate under reduced pressure to yield the title compound(s) as a white solid or viscous oil.
Synthesis Workflow Diagram
dot
Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the structure, purity, and stereochemistry of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. The Boc group often leads to rotamers, which can cause signal broadening in the NMR spectrum at room temperature.[7] The key diagnostic signals will be those of the hydroxyethyl side chain and the protons on the pyrrolidine ring, which will show distinct shifts for each diastereomer.[8][9][10]
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Key Features |
| Boc (t-Butyl) | ~1.45 (s, 9H) | ~80.0 (C), ~28.5 (CH₃) | Large singlet in ¹H, characteristic quaternary and methyl signals in ¹³C. |
| Pyrrolidine CH₂ (C2, C4, C5) | 3.0 - 3.7 (m, 4H), 1.6 - 2.2 (m, 2H) | ~50-55, ~45-48, ~30-35 | Complex multiplets due to diastereotopicity and coupling. Signals will differ slightly between diastereomers. |
| Pyrrolidine CH (C3) | ~2.3 - 2.6 (m, 1H) | ~40-45 | Multiplet coupled to adjacent protons. |
| -CH(OH)- | ~3.8 - 4.1 (m, 1H) | ~68-75 | Position is highly sensitive to diastereomer configuration. |
| -CH(OH)CH₃ | ~1.1 - 1.2 (d, 3H) | ~20-23 | Doublet in ¹H spectrum, coupled to the -CH(OH)- proton. |
| -OH | Broad singlet, variable | - | Chemical shift is concentration and solvent dependent. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under electrospray ionization (ESI), common adducts are observed.
| Adduct | Expected m/z |
| [M+H]⁺ | 216.1594 |
| [M+Na]⁺ | 238.1414 |
| [M+NH₄]⁺ | 233.1860 |
Data extrapolated from closely related structures.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Alcohol) | 3200 - 3600 | Broad |
| C-H (Aliphatic) | 2850 - 3000 | Sharp |
| C=O (Carbamate) | 1670 - 1690 | Strong, Sharp |
| C-O (Alcohol/Ester) | 1050 - 1250 | Strong |
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[12][13] Its conformational rigidity and ability to engage in hydrogen bonding make it an ideal fragment for designing ligands that bind to protein targets with high affinity and selectivity.
Role as a Chiral Building Block
(S)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate serves as a versatile intermediate.[1][2] The hydroxyl group can be further functionalized through various reactions:
-
Oxidation: To introduce a ketone for subsequent nucleophilic additions.
-
Etherification: (e.g., Williamson ether synthesis) to connect to other molecular fragments.[12]
-
Esterification: To form ester linkages.
-
Substitution: After conversion to a good leaving group (e.g., mesylate, tosylate), it can be displaced by nucleophiles like amines or azides.
The Boc-protected nitrogen can be deprotected and coupled with carboxylic acids to form amides, a key linkage in many pharmaceuticals.
Case Study: Precursor to Advanced Intermediates
This building block is a precursor to a wide range of more complex molecules used in the synthesis of drugs targeting neurological disorders, viral infections, and inflammatory diseases.[2][14] For example, derivatives of 3-substituted pyrrolidines are key components in the synthesis of Janus kinase (JAK) inhibitors like Upadacitinib, demonstrating the scaffold's importance in modern drug development.[15]
dot
Safety and Handling
Based on data from structurally similar compounds like (S)-N-Boc-3-pyrrolidinol, appropriate safety precautions are necessary.[16]
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and well-sealed container.
-
Conclusion
(S)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a high-value, chiral synthetic intermediate with significant potential in pharmaceutical research and development. Its utility is defined by its stereochemically rich structure, the orthogonal reactivity of its functional groups, and its role as a precursor to the privileged pyrrolidine scaffold. A deep understanding of its properties, stereochemical nuances, and synthetic pathways is essential for leveraging this molecule to its full potential in the creation of next-generation therapeutics. This guide provides the foundational knowledge and practical insights necessary for its effective application in the laboratory.
References
-
PubChem. tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Antipin, R. L., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
-
King, S. A., Armstrong, J., & Keller, J. (n.d.). Synthesis and Ru(II)-BINAP reduction of a ketoester derived from hydroxyproline. Organic Syntheses. [Link]
-
Schmialek, L., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry. [Link]
- Google Patents. A process for the preparation of tert-butyl (r)
-
The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
PubChem. 1-Boc-3-pyrrolidinol. National Center for Biotechnology Information. [Link]
-
PubChem. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
ChemRxiv. NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. [Link]
-
Beak, P., et al. (1995). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society. [Link]
-
Echegoyen, L., et al. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry – A European Journal. [Link]
-
ResearchGate. Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. [Link]
-
ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum. [Link]
-
Van der Westhuizen, J. H., et al. (2015). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry. [Link]
- Google Patents.
-
PubChemLite. Tert-butyl 3-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-1-N-叔丁氧羰基-3-羟基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (R)-(-)-N-Boc-3-pyrrolidinol 98 109431-87-0 [sigmaaldrich.com]
- 5. N-Boc-3-pyrrolidinone | 101385-93-7 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. PubChemLite - Tert-butyl 3-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate (C11H22N2O3) [pubchemlite.lcsb.uni.lu]
- 12. mdpi.com [mdpi.com]
- 13. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 15. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 16. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]
(R)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate stereochemistry
<An In-depth Technical Guide to the Stereochemistry of (R)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate >
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with two well-defined stereocenters, offers a valuable platform for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of the stereochemical intricacies of this compound, encompassing stereoselective synthesis strategies, robust analytical techniques for stereochemical assignment, and its application in the development of novel therapeutics. By delving into the causality behind experimental choices and grounding claims in authoritative references, this document aims to equip researchers with the knowledge necessary to effectively utilize this versatile synthon in their drug discovery endeavors.
Introduction: The Significance of Stereochemistry in Drug Design
The three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to synthesize and analyze enantiomerically pure compounds is paramount in drug development. The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals, valued for its conformational rigidity and synthetic tractability.[1]
(R)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate, featuring two stereocenters at the C3 position of the pyrrolidine ring and the adjacent carbinol carbon, presents a valuable synthetic intermediate. The defined (R) configuration at C3 and the potential for either (R) or (S) configuration at the C1' of the hydroxyethyl group allows for the creation of diastereomers with distinct properties. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances stability and solubility, while also allowing for facile deprotection under acidic conditions.[2][3][4] This guide will explore the critical aspects of controlling and verifying the stereochemistry of this important molecule.
Stereoselective Synthesis: Crafting the Desired Architecture
The synthesis of (R)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate with high stereochemical purity necessitates a carefully designed synthetic strategy. The most common approaches involve the stereoselective reduction of a ketone precursor or the use of chiral starting materials to introduce the desired stereocenters.[5]
Diastereoselective Reduction of a Ketone Precursor
A prevalent and efficient method involves the diastereoselective reduction of the corresponding ketone, tert-butyl 3-acetyl- (R)-pyrrolidine-1-carboxylate. The choice of reducing agent is critical in dictating the stereochemical outcome at the newly formed secondary alcohol.
Causality Behind Experimental Choices: The stereoselectivity of the reduction is governed by the steric environment around the carbonyl group. The bulky Boc-protected pyrrolidine ring directs the hydride attack from the less hindered face.
-
Chelation-Controlled Reduction: Reagents like lithium aluminium hydride (LiAlH4) can chelate with the carbonyl oxygen and the pyrrolidine nitrogen, leading to a more rigid transition state and potentially influencing the direction of hydride delivery.[6]
-
Non-Chelating Reduction: Reagents such as sodium borohydride (NaBH4) are less likely to form a chelate, and the stereochemical outcome is primarily dictated by steric hindrance, often following the Felkin-Anh model.
Table 1: Comparison of Reducing Agents for the Synthesis of (R)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
| Reducing Agent | Typical Diastereomeric Ratio (anti:syn) | Key Considerations |
| Sodium Borohydride (NaBH4) | Moderate to Good | Milder conditions, good functional group tolerance. Stereoselectivity is primarily sterically controlled. |
| Lithium Aluminium Hydride (LiAlH4) | Good to Excellent | Highly reactive, requires anhydrous conditions. Chelation control can enhance diastereoselectivity.[6] |
| L-Selectride® | Excellent | Bulky reagent, provides high stereoselectivity by approaching from the less hindered face. |
| CBS Catalysts (Corey-Bakshi-Shibata) | Excellent (Enantioselective) | Used for asymmetric reduction of prochiral ketones, offering predictable stereochemistry.[7] |
Synthesis from Chiral Precursors
An alternative strategy involves utilizing readily available chiral starting materials, such as (S)-3-hydroxypyrrolidine or derivatives of proline.[5][8] This approach introduces one of the stereocenters from a chiral pool, simplifying the subsequent stereochemical control.
Experimental Protocol: Synthesis via Grignard Addition to a Chiral Aldehyde
This protocol outlines a general procedure for the synthesis starting from a chiral aldehyde derived from a protected (R)-3-hydroxypyrrolidine.
-
Oxidation: The hydroxyl group of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate is oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation.
-
Grignard Reaction: The resulting aldehyde is then reacted with methylmagnesium bromide (CH3MgBr) at low temperature (e.g., -78 °C) in an anhydrous etheral solvent like THF.
-
Stereochemical Control: The stereochemical outcome of the Grignard addition is influenced by Cram's rule or the Felkin-Anh model, where the nucleophilic methyl group adds to the carbonyl from the less sterically hindered face.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to isolate the desired diastereomer.
Caption: Synthetic pathway via Grignard addition.
Analytical Techniques for Stereochemical Characterization
Unambiguous determination of the absolute and relative stereochemistry is a non-negotiable aspect of working with chiral molecules. A combination of spectroscopic and chromatographic techniques is employed to ensure the stereochemical integrity of (R)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers.
-
¹H NMR: The diastereotopic protons in the pyrrolidine ring and the hydroxyethyl side chain will exhibit different chemical shifts and coupling constants for each diastereomer.[9] Careful analysis of the coupling patterns, particularly the vicinal coupling constants (³J), can provide insights into the dihedral angles and thus the relative stereochemistry. For diastereomers, differences in chemical shifts for protons adjacent to the stereocenters are often observed.[10]
-
¹³C NMR: The chemical shifts of the carbon atoms, especially those of the stereocenters and adjacent carbons, will also differ between diastereomers.[11]
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to definitively assign proton and carbon signals and to probe through-space interactions, which can help elucidate the preferred conformation and relative stereochemistry.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers and diastereomers. By using a chiral stationary phase (CSP), the different stereoisomers interact differently with the column, leading to different retention times.
Trustworthiness of the Protocol: The choice of the chiral column and the mobile phase is crucial for achieving baseline separation. Method validation, including determination of linearity, accuracy, and precision, is essential for a self-validating system.
Table 2: Typical Chiral HPLC Parameters
| Parameter | Typical Conditions |
| Chiral Column | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 210-220 nm (due to the carbamate chromophore) |
X-ray Crystallography
For crystalline materials, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry. By obtaining a suitable crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined, providing definitive proof of the (R) and/or (S) configurations.
Caption: Workflow for stereochemical control.
Applications in Drug Development
The well-defined stereochemistry of (R)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate makes it a valuable chiral building block in the synthesis of a wide range of pharmaceutical agents.[12][13] Its structural features can be incorporated into molecules targeting various biological pathways.
-
Enzyme Inhibitors: The pyrrolidine scaffold can mimic the structure of natural substrates, leading to the development of potent and selective enzyme inhibitors.
-
Receptor Ligands: The defined stereochemistry is crucial for specific interactions with chiral biological receptors, such as G-protein coupled receptors (GPCRs).
-
Antiviral and Anticancer Agents: Pyrrolidine derivatives have shown promise in the development of novel antiviral and anticancer drugs.[13]
The ability to synthesize specific diastereomers of this building block allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved efficacy and reduced off-target effects.
Conclusion
The stereochemistry of (R)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a critical consideration in its application as a chiral building block for drug discovery. A thorough understanding of stereoselective synthesis methods, coupled with rigorous analytical characterization, is essential for ensuring the stereochemical purity of this versatile intermediate. The insights and protocols presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this compound in the creation of next-generation therapeutics. The continued exploration of novel synthetic routes and analytical techniques will further enhance the utility of this and other chiral building blocks in the advancement of medicinal chemistry.
References
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters - ACS Publications. (2023-10-04). [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. (2021-04-20). [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH. [Link]
-
Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry. (2025-08-19). [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. (2023-09-05). [Link]
- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). ResearchGate. [Link]
-
Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science (RSC Publishing). [Link]
-
The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
Diastereoselective Synthesis of Pyrrolidines Using a Nitrone/Cyclopropane Cycloaddition: Synthesis of the Tetracyclic Core of Nakadomarin A. Organic Letters - ACS Publications. [Link]
-
(3S)-pyrrolidin-3-ol. PubChem - NIH. [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. MDPI. [Link]
-
tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. PubChem. [Link]
-
The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. MDPI. (2022-12-28). [Link]
-
1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. ScienceDirect. [Link]
-
Synthesis of All Nineteen Appropriately Protected Chiral α-Hydroxy Acid Equivalents of the α-Amino Acids for Boc Solid-Phase Depsi-Peptide Synthesis. Organic Letters - ACS Publications. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. (2018-09-20). [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. YouTube. (2020-08-29). [Link]
-
SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses Procedure. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. (2025-02-08). [Link]
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (2018-06-07). [Link]
-
tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. PubChem. [Link]
-
TERT-BUTYL 3-(DIMETHYLAMINO)PYRROLIDINE-1-CARBOXYLATE, (R)-. gsrs. [Link]
Sources
- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 12. chemimpex.com [chemimpex.com]
- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
Methodological & Application
Chiral Synthesis of tert-Butyl 3-(1-Hydroxyethyl)pyrrolidine-1-carboxylate: An Application and Protocol Guide
Introduction: The Significance of Chiral Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of stereocenters onto this ring system dramatically expands its chemical space and biological activity. tert-Butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate, with its two chiral centers, is a valuable building block for the synthesis of complex molecules, including potent enzyme inhibitors and modulators of cellular signaling pathways. The precise control of the stereochemistry at both the C3 position of the pyrrolidine ring and the adjacent hydroxyl-bearing carbon is critical for achieving the desired pharmacological profile and efficacy. This guide provides a detailed exploration of a robust and widely applicable method for the chiral synthesis of this important intermediate, focusing on the principles of asymmetric catalysis.
Strategic Overview: Pathways to Stereochemical Control
The synthesis of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate presents the challenge of controlling two adjacent stereocenters. Two primary strategies are commonly employed for such syntheses:
-
Diastereoselective Addition to a Chiral Precursor: This approach involves starting with an enantiomerically pure pyrrolidine derivative, such as a 3-formylpyrrolidine, and then performing a diastereoselective addition of a methyl nucleophile (e.g., a Grignard reagent). The inherent chirality of the starting material directs the stereochemical outcome of the reaction.
-
Asymmetric Reduction of a Prochiral Ketone: This highly effective method involves the synthesis of a prochiral ketone, tert-butyl 3-acetylpyrrolidine-1-carboxylate, followed by an enantioselective reduction of the ketone to the desired alcohol using a chiral catalyst. This strategy allows for the creation of both stereocenters in a single, highly controlled step.
This guide will focus on the second approach, detailing the synthesis of the ketone precursor and its subsequent asymmetric hydrogenation, a method renowned for its high efficiency and stereoselectivity.
Experimental Protocols
Part I: Synthesis of the Key Precursor: tert-Butyl 3-Acetylpyrrolidine-1-carboxylate
The synthesis of the ketone precursor can be efficiently achieved from commercially available N-Boc-3-hydroxypyrrolidine. The protocol involves a two-step process: oxidation of the alcohol to the ketone, followed by the introduction of the acetyl group. A more direct approach, and the one detailed here, involves the oxidation of the readily available tert-butyl 3-hydroxypyrrolidine-1-carboxylate to the corresponding ketone, N-Boc-3-pyrrolidinone.[1]
Protocol 1: Oxidation of tert-Butyl 3-Hydroxypyrrolidine-1-carboxylate to tert-Butyl 3-Oxopyrrolidine-1-carboxylate
This protocol utilizes the Dess-Martin periodinane (DMP) for a mild and efficient oxidation.
-
Materials:
-
tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate (or the (S)-enantiomer)
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for elution
-
-
Procedure:
-
To a stirred solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add Dess-Martin periodinane (2.0 eq) portion-wise.[1]
-
Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.
-
Extract the mixture with DCM. The combined organic layers should be washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-oxopyrrolidine-1-carboxylate as an oil.[1]
-
A plausible next step to form the acetyl group, as suggested in a technical guide, would be the addition of a vinyl Grignard reagent to the ketone, followed by ozonolysis.[2]
Part II: Asymmetric Hydrogenation for Chiral Alcohol Synthesis
The cornerstone of this chiral synthesis is the Noyori-type asymmetric hydrogenation of the prochiral ketone, tert-butyl 3-acetylpyrrolidine-1-carboxylate. This reaction employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, which facilitates the enantioselective delivery of hydrogen to one face of the ketone.[3][4][5]
Mechanism of Stereoselection: The Noyori Catalyst
The effectiveness of the Ru(II)-BINAP catalyst lies in the C₂-symmetry of the BINAP ligand. The chiral backbone of the ligand creates a well-defined chiral environment around the ruthenium center. The substrate coordinates to the metal, and the steric bulk of the phenyl groups on the phosphine atoms directs the approach of the ketone to a specific quadrant, leading to the preferential formation of one enantiomer of the alcohol.[3][4][5]
Sources
- 1. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. nobelprize.org [nobelprize.org]
- 5. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate in Modern Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic implementation of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate. This document provides an in-depth analysis of its role as a versatile chiral building block and details a robust protocol for its chemical manipulation, grounded in established synthetic principles.
Introduction: Unpacking the Molecular Value
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs, including agents for hypertension (Captopril), infections (Clindamycin), and cancer (Alpelisib).[1][2][3] Its prevalence stems from its three-dimensional structure, which allows for precise spatial orientation of substituents to optimize interactions with biological targets.[4]
tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a particularly valuable derivative of this scaffold. Its utility is encoded in three key structural features:
-
The Pyrrolidine Core: A saturated, non-planar ring system that provides a robust framework for building complex molecules.[5]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group masks the reactivity of the pyrrolidine nitrogen, preventing it from interfering with desired reactions elsewhere in the molecule and enabling its selective deprotection in later synthetic steps.[5]
-
The Chiral (1-hydroxyethyl) Side Chain: This is the molecule's primary point of strategic functionalization. The secondary alcohol is a versatile chemical handle that can be readily converted into a wide array of other functional groups.[5][6] Its inherent chirality is crucial for developing stereospecific drugs, where a single enantiomer is responsible for the desired therapeutic effect.
This combination makes the title compound a powerful synthon for introducing a functionalized, chiral pyrrolidine motif into drug candidates, particularly those targeting enzyme active sites or receptors where hydrogen bonding and specific stereochemistry are critical for binding.[4][7]
Caption: Key structural features of the title compound.
Core Application: Activating the Hydroxyl for Nucleophilic Displacement
A primary challenge in synthesis is that a hydroxyl group is a poor leaving group. To utilize the -(1-hydroxyethyl) side chain for building carbon-carbon or carbon-heteroatom bonds via nucleophilic substitution, it must first be converted into a group that readily departs. A common and highly effective strategy is its conversion to a sulfonate ester, such as a mesylate (-OMs). The resulting mesylate is an excellent leaving group, approximately 10,000 times more reactive than a chloride in nucleophilic substitution reactions.
This transformation is the gateway to a multitude of synthetic possibilities, allowing for the introduction of azides (precursors to amines), cyanides (precursors to carboxylic acids), thiols, and various carbon nucleophiles. The following protocol details a robust and reliable method for this critical activation step.
Experimental Protocol
Protocol 1: Mesylation of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
This protocol describes the conversion of the secondary alcohol to its corresponding mesylate, activating it for subsequent nucleophilic substitution reactions.
Principle: The lone pair of the hydroxyl group's oxygen atom attacks the electrophilic sulfur atom of methanesulfonyl chloride. A tertiary amine base, such as triethylamine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing it from causing side reactions like the deprotection of the Boc group. Performing the reaction at low temperatures is critical to suppress potential side reactions, particularly E2 elimination, which can be competitive for secondary alcohols.[8]
Materials & Equipment:
| Reagent/Equipment | Purpose |
| tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate | Starting Material |
| Methanesulfonyl Chloride (MsCl) | Mesylating Agent |
| Triethylamine (Et₃N) or Pyridine | Non-nucleophilic base |
| Dichloromethane (DCM), anhydrous | Reaction Solvent |
| 0.1 M Hydrochloric Acid (HCl) | Aqueous wash to remove excess base |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Aqueous wash to remove acidic impurities |
| Brine (Saturated NaCl solution) | Aqueous wash to remove residual water |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate | Drying Agent |
| Round-bottom flask, magnetic stirrer, stir bar | Reaction Vessel |
| Ice/acetone bath | Temperature Control |
| Separatory funnel, Rotary evaporator | Workup & Purification |
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. For more sensitive substrates or larger scales, a dry ice/acetone bath (-78 °C) may be used to further minimize side reactions.
-
Base Addition: Add triethylamine (1.1 - 1.5 eq) to the stirred solution. Causality Note: Using a slight excess of base ensures that all generated HCl is neutralized. Triethylamine is chosen as it is a non-nucleophilic, sterically hindered base that is unlikely to compete as a nucleophile.[8]
-
Mesylation: Add methanesulfonyl chloride (1.1 - 1.2 eq) dropwise via syringe over 10-15 minutes. A cloudy precipitate of triethylammonium chloride will form. Causality Note: Slow, dropwise addition is crucial to control the exothermic nature of the reaction and maintain a low internal temperature, preventing the formation of elimination byproducts.[8]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Workup:
-
Once complete, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 0.1 M HCl (1x), saturated NaHCO₃ solution (1x), and brine (1x). Causality Note: The acid wash removes the triethylamine, the bicarbonate wash removes any remaining acidic species, and the brine wash initiates the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Self-Validation & Characterization: The resulting product, tert-butyl 3-(1-(methylsulfonyloxy)ethyl)pyrrolidine-1-carboxylate, should be obtained as a crude oil or solid. Its identity and purity should be confirmed by NMR spectroscopy. Expect to see a new singlet in the ¹H NMR spectrum around 3.0 ppm corresponding to the methyl protons of the mesyl group and a downfield shift of the proton on the carbon bearing the sulfonate ester compared to the starting alcohol.
Synthetic Workflow: From Building Block to Advanced Intermediate
The true power of the title compound is realized in its role as a linchpin in a multi-step synthesis. The mesylation protocol is the first critical step in a sequence designed to build molecular complexity.
Caption: A representative synthetic workflow utilizing the title compound.
Workflow Explanation:
-
Step A (Activation): The starting alcohol is converted to the mesylate using Protocol 1.
-
Step B (Displacement): The mesylate is displaced by a nucleophile, in this case, sodium azide (NaN₃), via an SN2 reaction. This introduces a new nitrogen-based functional group with inversion of stereochemistry at that center.
-
Step C (Reduction): The azide is safely and cleanly reduced to a primary amine, for example, through catalytic hydrogenation.
-
Step D (Deprotection): The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to unmask the pyrrolidine's secondary amine.
-
Step E (Coupling): The newly freed amine can be coupled with a carboxylic acid (using standard peptide coupling reagents like HATU or EDC) or undergo reductive amination with an aldehyde to build the final, complex drug molecule.
This sequence demonstrates how the simple hydroxyl group on the initial building block is strategically transformed to install an amine, which then serves as a key anchor point for constructing the final therapeutic agent.
Summary of Key Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role in Synthesis |
| tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate | C₁₁H₂₁NO₃ | 215.29 | Chiral Starting Material |
| tert-butyl 3-(1-(methylsulfonyloxy)ethyl)pyrrolidine-1-carboxylate | C₁₂H₂₃NO₅S | 293.38 | Activated Intermediate for Nucleophilic Substitution |
| tert-butyl 3-(1-azidoethyl)pyrrolidine-1-carboxylate | C₁₁H₂₀N₄O₂ | 240.30 | Stable Precursor to a Primary Amine |
| tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate | C₁₁H₂₂N₂O₂ | 214.31 | Key Intermediate for Final Stage Coupling Reactions |
References
- MySkinRecipes. tert-butyl3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate.
- Chem-Impex. R-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.
-
Krasnova, L., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. Available from: [Link]
- PubChem. tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate.
- Fisher Scientific. tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate, 95% Purity.
- ResearchGate. Pyrrolidine-based marketed drugs.
- Chem-Impex. 3-Pyrroline (contains Pyrrolidine).
- Google Patents. A process for the preparation of tert-butyl (r)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.
-
Rogoza, A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Pharmaceuticals. Available from: [Link]
- Google Patents. A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
- Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE.
- ResearchGate. How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol).
-
Głowacka, I., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules. Available from: [Link]
- A-Z Chemical. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development.
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. Available from: [Link]
-
Al-Hussain, S. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Pharmaceuticals. Available from: [Link]
- PubChem. Tert-butyl 3-(methanesulfonyloxy)pyrrolidine-1-carboxylate.
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-butyl3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate [myskinrecipes.com]
- 6. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Synthesis of Enantiopure tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
Introduction: The Significance of Chiral Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] The introduction of stereogenic centers onto this heterocyclic framework significantly expands its chemical space and biological activity. Specifically, enantiopure 3-substituted pyrrolidine derivatives, such as tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate, are crucial building blocks in the development of novel therapeutics.[1] The precise stereochemistry of the hydroxyl and methyl groups on the side chain is often critical for target engagement and pharmacological efficacy. Consequently, robust, scalable, and stereoselective synthetic routes to these compounds are of paramount importance to researchers in drug discovery and development.
This guide provides a detailed overview of scalable synthetic strategies for producing enantiopure tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate, with a focus on asymmetric reduction of the corresponding ketone. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer insights into process optimization and characterization.
Strategic Overview: Pathways to Enantiopurity
The most direct and scalable approach to enantiopure tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate begins with the commercially available precursor, tert-butyl 3-oxopyrrolidine-1-carboxylate. The key transformation is the stereoselective reduction of the exocyclic ketone to the corresponding secondary alcohol. This can be achieved through several powerful asymmetric catalytic methods.
Two of the most reliable and scalable strategies for this transformation are:
-
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction: This method employs a chiral oxazaborolidine catalyst to direct the enantioselective reduction of the ketone with a stoichiometric reducing agent, typically a borane source.[4][5][6][7][8]
-
Noyori Asymmetric Hydrogenation: This approach utilizes a ruthenium catalyst bearing a chiral phosphine ligand, such as BINAP, to achieve highly enantioselective hydrogenation of the ketone.[9][10][11]
Both methods offer high enantioselectivity and are amenable to large-scale synthesis. The choice between them may depend on factors such as catalyst availability, cost, and specific laboratory capabilities.
Below is a general workflow for the synthesis:
Caption: General workflow for the synthesis.
Protocol 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The CBS reduction is a powerful and predictable method for the enantioselective reduction of prochiral ketones.[5][6][7] The chiral oxazaborolidine catalyst forms a complex with the borane reducing agent, which then coordinates to the ketone in a sterically defined manner, directing the hydride transfer to one face of the carbonyl group.[5][6]
Reaction Mechanism Overview
Caption: Simplified CBS reduction mechanism.
Materials and Reagents
| Reagent | CAS Number | Supplier Example | Notes |
| tert-butyl 3-oxopyrrolidine-1-carboxylate | 101385-93-7 | Sigma-Aldrich | Starting material.[12] |
| (R)- or (S)-Methyl CBS oxazaborolidine (1M in toluene) | 112022-81-8 or 112022-83-0 | TCI America[4] | Chiral catalyst. Choose (R) or (S) based on desired product enantiomer. |
| Borane-tetrahydrofuran complex (1M in THF) | 14044-65-6 | Sigma-Aldrich | Stoichiometric reducing agent. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Various | Reaction solvent. Must be dry. |
| Methanol | 67-56-1 | Various | Used for quenching the reaction. |
| Saturated aqueous ammonium chloride (NH4Cl) | 12125-02-9 | Various | Used in work-up. |
| Ethyl acetate | 141-78-6 | Various | Extraction solvent. |
| Brine | N/A | N/A | Saturated aqueous sodium chloride solution for washing. |
| Anhydrous sodium sulfate (Na2SO4) | 7757-82-6 | Various | Drying agent. |
| Silica gel | 7631-86-9 | Various | For column chromatography. |
Detailed Experimental Protocol
Note: This reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approximately 5-10 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add the (R)- or (S)-Methyl CBS oxazaborolidine solution (0.1 eq) to the stirred solution.
-
Borane Addition: Add the borane-THF complex (1.0 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within a few hours.
-
Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane.
-
Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous ammonium chloride solution and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiopure tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate.
Protocol 2: Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones using a ruthenium-chiral diphosphine catalyst and hydrogen gas.[9][10][11] This method is particularly well-suited for large-scale industrial applications due to its high turnover numbers and operational simplicity.
Catalyst System
A common catalyst system for this transformation is a complex of ruthenium with a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. The choice of (R)- or (S)-BINAP determines the stereochemical outcome of the reduction.[9]
Caption: Key components of Noyori hydrogenation.
Materials and Reagents
| Reagent | CAS Number | Supplier Example | Notes |
| tert-butyl 3-oxopyrrolidine-1-carboxylate | 101385-93-7 | Sigma-Aldrich | Starting material.[12] |
| [RuCl((R)- or (S)-BINAP)(p-cymene)]Cl or similar Ru-BINAP catalyst | Varies | Strem Chemicals | Chiral catalyst. |
| Methanol or Ethanol | 67-56-1 or 64-17-5 | Various | Reaction solvent. |
| Hydrogen gas (H2) | 1333-74-0 | Various | Reducing agent. |
Detailed Experimental Protocol
Note: This reaction requires a high-pressure hydrogenation apparatus and should only be performed by trained personnel in a well-ventilated fume hood.
-
Reaction Setup: In a high-pressure reactor, combine tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) and the Ru-BINAP catalyst (0.001-0.01 eq).
-
Solvent Addition: Add degassed methanol or ethanol as the solvent.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (typically 10-50 atm).
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via HPLC.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Work-up: Open the reactor and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can often be of high purity. If necessary, it can be further purified by flash column chromatography or crystallization.
Analytical Characterization
Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC).[13]
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
By comparing the peak areas of the two enantiomers, the enantiomeric excess can be calculated.
Safety and Handling Precautions
-
tert-butyl 3-oxopyrrolidine-1-carboxylate: May cause skin and eye irritation. Harmful if swallowed. May cause respiratory irritation.[12]
-
Borane-THF Complex: Pyrophoric and water-reactive. Handle under an inert atmosphere.
-
CBS Catalysts: Handle under an inert atmosphere as they can be sensitive to moisture.
-
Ruthenium Catalysts: Ruthenium compounds can be toxic. Handle with care and avoid inhalation of dust.[14][15][16]
-
Hydrogen Gas: Highly flammable. Use in a well-ventilated area away from ignition sources and with appropriate high-pressure equipment.
-
Solvents: THF, methanol, and ethyl acetate are flammable. Use in a well-ventilated fume hood.
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling these chemicals.
Conclusion
The scalable synthesis of enantiopure tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is readily achievable through the asymmetric reduction of the corresponding ketone. Both the Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation offer excellent enantioselectivity and are amenable to large-scale production. The choice of method will depend on specific laboratory resources and economic considerations. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable chiral building block with high purity and stereochemical integrity.
References
-
MDPI. (2020). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PubMed Central. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Grokipedia. (n.d.). CBS catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. PubChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]
- Google Patents. (n.d.). Chiral catalysts for reduction of ketones and process for their preparation.
- Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
National Center for Biotechnology Information. (2016). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate. PubChem. Retrieved from [Link]
-
Nobel Prize Outreach. (2001). Ryoji Noyori - Nobel Lecture. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
ResearchGate. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]
-
SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ruthenium on carbon 5% ruthenium, ca. 50% moisture. Retrieved from [Link]
- Google Patents. (n.d.). Ruthenium-binap asymmetric hydrogenation catalyst.
-
The Chemical Society of Japan. (2004). Catalytic Asymmetric Borane Reduction of Prochiral Ketones by Using (S)-2-(Anilinomethyl)pyrrolidine. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions. Retrieved from [Link]
-
ACS Publications. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. Retrieved from [Link]
-
MDPI. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. PubMed Central. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. Chiral Oxazaborolidines [Organocatalysts] | TCI AMERICA [tcichemicals.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. nobelprize.org [nobelprize.org]
- 12. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. geneseo.edu [geneseo.edu]
- 15. fishersci.com [fishersci.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: Strategic Derivatization of the Hydroxyl Group in tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
Introduction: Unlocking the Potential of a Versatile Chiral Building Block
tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its pyrrolidine core is a prevalent scaffold in numerous biologically active compounds, and the secondary hydroxyl group on the ethyl substituent offers a critical handle for synthetic diversification. Derivatization of this hydroxyl group is a key strategy to modulate the pharmacological properties of lead compounds, including potency, selectivity, solubility, and metabolic stability.
This application note provides a comprehensive guide for researchers on the strategic derivatization of the secondary hydroxyl group of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate. We will delve into the mechanistic rationale behind various derivatization techniques, offering field-proven insights and detailed, step-by-step protocols for common transformations. The focus will be on providing a self-validating framework for experimental design, ensuring reproducibility and success in your synthetic campaigns.
Strategic Considerations for Hydroxyl Group Derivatization
The choice of derivatization strategy is dictated by the desired physicochemical and pharmacological properties of the final compound. Key considerations include the nature of the target, the desired bond type (ester, ether, etc.), and the overall synthetic route. The secondary nature of the alcohol in our substrate presents both opportunities and challenges, such as potential steric hindrance that must be overcome.
A logical workflow for selecting the appropriate derivatization strategy is outlined below:
Caption: Decision workflow for derivatizing the hydroxyl group.
Key Derivatization Methodologies and Protocols
This section details several robust methods for derivatizing the secondary hydroxyl group. Each protocol is presented with an emphasis on the underlying chemistry and practical considerations for successful execution.
Esterification: Creating Prodrugs and Modulating Polarity
Esterification is a widely employed strategy to mask the polarity of a hydroxyl group, often to create a prodrug that can be hydrolyzed in vivo to release the active parent molecule. Esters can also serve as bioisosteric replacements for other functional groups.
This is a rapid and often high-yielding method for ester formation. The high reactivity of acyl chlorides drives the reaction to completion.[1][2][3][4]
Causality: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acyl chloride.[3] The tetrahedral intermediate then collapses, expelling a chloride ion to form the ester and hydrochloric acid. A mild base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct, which can otherwise cause side reactions.[5]
Protocol 1: Acetylation using Acetyl Chloride
-
Materials:
-
tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
-
Procedure:
-
Dissolve tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired acetate ester.
-
Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive acyl-pyridinium species. The alcohol then attacks this species, forming the ester and regenerating the DMAP catalyst. The main byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be removed by filtration.[9]
Protocol 2: Benzoylation using Benzoic Acid, DCC, and DMAP
-
Materials:
-
tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
-
Benzoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Celite
-
Standard laboratory glassware for reaction, filtration, and purification.
-
-
Procedure:
-
To a stirred solution of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq), benzoic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the benzoate ester.
-
| Method | Reagents | Pros | Cons |
| Acyl Chloride | RCOCl, Pyridine/Et3N | Fast, high-yielding, uses readily available reagents. | Acyl chlorides can be moisture-sensitive; generates HCl. |
| DCC/DMAP | RCOOH, DCC, DMAP | Mild conditions, broad substrate scope. | DCC is an allergen; DCU byproduct can be difficult to remove completely. |
Silylation: Protecting the Hydroxyl Group
In multi-step syntheses, it is often necessary to temporarily "protect" the hydroxyl group to prevent it from reacting with incompatible reagents.[10][11][12] Silyl ethers are the most common protecting groups for alcohols due to their ease of formation and cleavage under specific conditions.[11][13][14]
Causality: The alcohol acts as a nucleophile, attacking the electrophilic silicon atom of a silyl halide (e.g., trimethylsilyl chloride, TMSCl; tert-butyldimethylsilyl chloride, TBDMSCl).[11] This reaction is typically carried out in the presence of a non-nucleophilic base like imidazole or triethylamine, which neutralizes the generated HCl.[15] The steric bulk of the silyl group can be tuned to control selectivity in molecules with multiple hydroxyl groups.[16]
Protocol 3: TBDMS Protection
-
Materials:
-
tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Standard laboratory glassware.
-
-
Procedure:
-
Dissolve tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add TBDMSCl (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography to yield the TBDMS-protected alcohol.
-
Deprotection: Silyl ethers are readily cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, taking advantage of the high strength of the Si-F bond.[13]
Etherification: Enhancing Metabolic Stability
Converting the hydroxyl group to an ether can significantly increase the metabolic stability of a molecule by preventing oxidation. The Williamson ether synthesis and the Mitsunobu reaction are two powerful methods to achieve this transformation.
This classic method involves the SN2 reaction between an alkoxide and an alkyl halide.[17][18][19] For our secondary alcohol, it is crucial to form the alkoxide first and then react it with a primary alkyl halide to avoid competing elimination reactions.
Causality: A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a nucleophilic alkoxide. This alkoxide then displaces a halide from a primary alkyl halide in an SN2 fashion.
Protocol 4: Methylation using Sodium Hydride and Iodomethane
-
Materials:
-
tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Iodomethane (MeI)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride
-
Standard Schlenk line or inert atmosphere techniques are recommended.
-
-
Procedure:
-
Caution: NaH is highly reactive and flammable. Handle with care under an inert atmosphere.
-
Suspend NaH (1.2 eq) in anhydrous THF in a flame-dried flask under nitrogen.
-
Cool the suspension to 0 °C and add a solution of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add iodomethane (1.5 eq) dropwise.
-
Stir at room temperature overnight.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by flash chromatography to yield the methyl ether.
-
The Mitsunobu reaction is an exceptionally useful method for converting a secondary alcohol into an ether with complete inversion of stereochemistry.[20][21][22][23] This is particularly valuable when stereochemical control is critical.
Causality: The reaction involves triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ and DEAD combine to form a phosphonium salt, which activates the alcohol as a good leaving group.[23] The nucleophile (in this case, another alcohol for ether formation, or more commonly a carboxylic acid for esterification) then displaces the activated hydroxyl group via an SN2 mechanism, leading to inversion of configuration.[22][23]
Oxidation to a Ketone
Oxidation of the secondary alcohol to a ketone provides a different avenue for derivatization, allowing for subsequent reactions such as reductive amination, Wittig reactions, or Grignard additions.
Causality: Mild oxidizing agents are required to avoid over-oxidation or side reactions. Pyridinium chlorochromate (PCC) is a classic reagent for this transformation, oxidizing secondary alcohols to ketones efficiently.[24][25][26][27][28] The reaction proceeds via the formation of a chromate ester, followed by an E2-like elimination of the α-proton to form the carbonyl group.[25]
Protocol 5: Oxidation using Pyridinium Chlorochromate (PCC)
-
Materials:
-
tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
-
Pyridinium chlorochromate (PCC)
-
Silica gel
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Celite
-
-
Procedure:
-
Caution: PCC is a suspected carcinogen and should be handled in a fume hood.
-
To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, add a solution of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in DCM.
-
Stir the mixture at room temperature for 2-4 hours. The reaction mixture will turn into a dark, tarry substance.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite and silica gel, washing thoroughly with diethyl ether.
-
Concentrate the filtrate in vacuo.
-
Purify the resulting crude ketone by flash column chromatography.
-
Caption: Summary of key derivatization pathways.
Conclusion
The derivatization of the secondary hydroxyl group in tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a versatile and powerful strategy in drug discovery and development. By carefully selecting the appropriate synthetic methodology—be it esterification, silylation, etherification, or oxidation—researchers can fine-tune the properties of this important chiral building block to meet specific therapeutic objectives. The protocols and mechanistic insights provided in this application note offer a robust framework for the rational design and execution of these crucial chemical transformations.
References
-
García-García, E., et al. (2020). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1626, 461375. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. [Link]
-
ChemSpider Synthetic Pages. (n.d.). DCC coupling of an alcohol to a carboxylic acid. [Link]
-
Master Organic Chemistry. (2018). Mitsunobu Reaction. [Link]
-
ResearchGate. (n.d.). Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase. [Link]
-
Gelest. (n.d.). General Silylation Procedures. [Link]
-
National Center for Biotechnology Information. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]
-
ResearchGate. (n.d.). Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups within complex bio-oils. [Link]
-
ResearchGate. (n.d.). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 12. chem.iitb.ac.in [chem.iitb.ac.in]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. orgosolver.com [orgosolver.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 22. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 23. glaserr.missouri.edu [glaserr.missouri.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 28. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of high-purity material.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your synthesis, providing potential causes and actionable solutions.
Problem 1: Low yield of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate in the Grignard reaction with tert-butyl 3-formylpyrrolidine-1-carboxylate.
Potential Causes and Solutions:
-
Poor Quality of Grignard Reagent: The Grignard reagent (e.g., methylmagnesium bromide) is highly sensitive to moisture and air. Its degradation can lead to lower yields.
-
Solution: Ensure that all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon)[1]. Use freshly prepared or titrated Grignard reagent. A common side reaction during the formation of phenylmagnesium bromide from bromobenzene is the formation of biphenyl, which can be removed by recrystallization[2].
-
-
Side Reactions: The Grignard reagent can act as a base, leading to the enolization of the starting aldehyde. Additionally, reduction of the aldehyde to the corresponding alcohol (tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate) can occur.
-
Solution: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the Grignard reagent to minimize side reactions. The slow, dropwise addition of the Grignard reagent to the aldehyde solution is also recommended.
-
-
Incomplete Reaction: Insufficient Grignard reagent or reaction time can lead to incomplete conversion of the starting material.
-
Solution: Use a slight excess of the Grignard reagent (e.g., 1.1-1.5 equivalents). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting aldehyde.
-
Problem 2: An unexpected peak is observed in the NMR or LC-MS analysis of the final product.
Potential Causes and Solutions:
-
Presence of Diastereomers: The product, tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate, has two chiral centers, meaning it can exist as a mixture of diastereomers. These may appear as separate peaks in your analysis.
-
Solution: The diastereomers can often be separated by column chromatography on silica gel. Chiral HPLC can also be used to resolve and quantify the diastereomeric ratio. The formation of diastereomers is a common outcome in this reaction, and their ratio can be influenced by the reaction conditions and the chirality of the starting material[3].
-
-
Unreacted Starting Material: The unexpected peak could be the unreacted starting material, either tert-butyl 3-formylpyrrolidine-1-carboxylate or tert-butyl 3-acetylpyrrolidine-1-carboxylate.
-
Solution: Compare the retention time or spectral data of the unknown peak with that of the authentic starting material. If unreacted starting material is present, consider optimizing the reaction conditions (e.g., increasing the amount of reducing agent or Grignard reagent, extending the reaction time). Purification by column chromatography should effectively remove the starting material.
-
-
Over-reduction Product: If you are synthesizing the target molecule by reducing tert-butyl 3-acetylpyrrolidine-1-carboxylate, a potential byproduct is the corresponding alkane, tert-butyl 3-ethylpyrrolidine-1-carboxylate, resulting from over-reduction.
-
Solution: Use a milder reducing agent, such as sodium borohydride (NaBH4) instead of lithium aluminum hydride (LiAlH4), and control the reaction temperature carefully.
-
Problem 3: The isolated product is an oil, but it is expected to be a solid.
Potential Causes and Solutions:
-
Presence of Impurities: The presence of residual solvents or other impurities can lower the melting point of the product, causing it to be an oil.
-
Solution: Ensure that the product is thoroughly dried under high vacuum to remove all residual solvents. If the product is still an oil, it likely contains impurities that need to be removed by purification, such as column chromatography or recrystallization.
-
-
Diastereomeric Mixture: A mixture of diastereomers can sometimes have a lower melting point than a single, pure diastereomer.
-
Solution: As mentioned previously, the diastereomers can be separated by chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate?
The most common impurities depend on the synthetic route.
-
From the Grignard reaction with tert-butyl 3-formylpyrrolidine-1-carboxylate:
-
Unreacted tert-butyl 3-formylpyrrolidine-1-carboxylate.
-
The corresponding reduction byproduct, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
-
The diastereomer of the desired product.
-
-
From the reduction of tert-butyl 3-acetylpyrrolidine-1-carboxylate:
-
Unreacted tert-butyl 3-acetylpyrrolidine-1-carboxylate.
-
The diastereomer of the desired product.
-
Q2: How can I best purify the final product?
Flash column chromatography on silica gel is the most common and effective method for purifying tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate. A gradient of ethyl acetate in hexanes is typically used as the eluent. Recrystallization can also be an effective purification method if a suitable solvent system is found. For analytical separation of diastereomers, HPLC with a chiral stationary phase may be necessary[4].
Q3: What analytical techniques are recommended for quality control?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify any major impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the product and identify any impurities by their mass-to-charge ratio. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or ammonium acetate) is a good starting point for method development. A detailed HPLC method for a similar compound involved a Zorbax RX-C8 column with a gradient of acetonitrile and aqueous phosphoric acid[4].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups, such as the hydroxyl (-OH) and carbamate (C=O) groups.
Q4: How can I control the diastereoselectivity of the reaction?
Controlling the diastereoselectivity in the synthesis of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate can be challenging. The choice of reagents and reaction conditions can influence the diastereomeric ratio. For example, in the reduction of a ketoester, the choice of a chiral catalyst like Ru(II)-BINAP can lead to high diastereoselectivity[4]. For Grignard reactions, the use of chiral chelating agents or performing the reaction at very low temperatures can sometimes improve selectivity. If a specific diastereomer is required, separation of the diastereomeric mixture by chromatography is often the most practical approach.
Data and Protocols
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Common Source |
| tert-Butyl 3-formylpyrrolidine-1-carboxylate | 199.25 | Unreacted starting material (Grignard route) | |
| tert-Butyl 3-acetylpyrrolidine-1-carboxylate | 213.28 | Unreacted starting material (Reduction route) | |
| tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 201.27 | Reduction of the starting aldehyde (Grignard route) | |
| Diastereomer of the product | 215.29 | Formed during the reaction |
Experimental Protocol: HPLC Analysis
This is a general starting protocol. Optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or by MS.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase (e.g., 1 mg/mL).
Visualizations
Diagram 1: Troubleshooting Workflow for Unexpected Peaks in Analysis
Caption: A flowchart for identifying and addressing unexpected analytical results.
References
-
King, S. A., Armstrong, J., & Keller, J. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.
-
Chem-Impex. (n.d.). R-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
- Google Patents. (n.d.). Process of preparing Grignard reagent.
-
University of Toronto Scarborough. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]
-
Purdue University. (n.d.). Grignard Reagents. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-Boc-3-formyl-pyrrolidine. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Semantic Scholar. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Retrieved from [Link]
Sources
Technical Support Center: Column Chromatography Purification of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
Welcome to the technical support guide for the purification of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate. This document provides in-depth, field-proven guidance for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explain the causality behind our recommendations, ensuring you can adapt and troubleshoot effectively.
The target molecule, a valuable chiral building block in medicinal chemistry, presents unique purification challenges due to its polarity, potential for diastereomer formation, and lack of a strong UV chromophore.[1][2] This guide is structured to address these specific issues head-on.
Part 1: Foundational Knowledge & Pre-Chromatography Setup
A successful purification begins long before the column is run. Understanding the interplay between your molecule, the stationary phase, and the mobile phase is critical.
FAQ: What are the key properties of this compound that influence its chromatography?
Answer: The chromatographic behavior of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is governed by three main structural features:
-
The Hydroxyl (-OH) Group: This is the primary driver of the molecule's polarity. It can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the polar silica gel surface. This results in slow elution unless a sufficiently polar mobile phase is used.[3]
-
The Boc-Protecting Group: The bulky, non-polar tert-butyl group slightly reduces the overall polarity. However, its main significance is its sensitivity to acid. Standard silica gel is slightly acidic and can potentially cleave the Boc group during prolonged exposure, leading to impurities and yield loss.[4]
-
Lack of a Strong UV Chromophore: The molecule consists of saturated aliphatic rings and carbamates, which do not absorb UV light strongly at standard wavelengths (254 nm). This makes visualization by UV lamp challenging and necessitates the use of chemical staining for TLC analysis.
| Property | Value | Implication for Chromatography |
| Molecular Formula | C₁₁H₂₁NO₃ | - |
| Molecular Weight | 215.29 g/mol | - |
| Polarity | Medium to High | Requires a relatively polar solvent system for elution.[3][4] |
| Acid Stability | Boc group is acid-labile | Potential for degradation on standard silica gel.[4] |
| UV Absorbance | Weak / None at 254 nm | Requires chemical staining for TLC visualization. |
FAQ: How do I select the appropriate stationary and mobile phases?
Answer: For this compound, standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice. However, due to the acid sensitivity of the Boc group, you must validate its stability.
Protocol 1: Assessing Compound Stability with 2D TLC
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary spotter, make a single, concentrated spot on the bottom-left corner of a square TLC plate.
-
Develop the plate using a moderately polar solvent system (e.g., 50% Ethyl Acetate in Hexanes).
-
After the first development, remove the plate and allow it to dry completely in a fume hood for 10-15 minutes.
-
Rotate the plate 90 degrees counter-clockwise, so your initial lane of spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Dry the plate and visualize with a suitable stain (see Table 3).
-
Interpretation: If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots appearing vertically above the main diagonal spot.[4][5] If significant degradation is observed, consider using deactivated silica or an alternative stationary phase like neutral alumina.[4]
Mobile Phase Selection: The goal is to find a solvent system where your target compound has an Rƒ value of 0.25–0.35 . This provides the optimal balance between elution time and separation efficiency.
| Solvent System (v/v) | Polarity | Recommended Use Case |
| Ethyl Acetate / Hexanes | Standard | Excellent starting point for most compounds of moderate polarity.[6][7][8] |
| Dichloromethane / Methanol | More Polar | For highly polar compounds that do not move in EtOAc/Hexanes.[4][8][9] |
| Diethyl Ether / Hexanes | Less Polar | Can sometimes offer different selectivity for separating close-running spots like diastereomers. |
Pro-Tip: Adding a very small amount of a polar modifier can drastically change selectivity. For instance, adding 0.5-2% methanol to a dichloromethane system can effectively elute highly retained compounds.[8] Be cautious, as using more than 10% methanol in dichloromethane can start to dissolve the silica gel.[8]
Part 2: The Purification Workflow
This section details the core experimental procedure, from column preparation to fraction analysis.
Experimental Workflow for Purification
Sources
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. waters.com [waters.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chemistryviews.org [chemistryviews.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Building Blocks in Drug Design: A Comparative Analysis of Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals, the selection of the appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereochemical outcome, and ultimate success of a synthetic campaign. The pyrrolidine scaffold, a privileged motif in medicinal chemistry, is a cornerstone of numerous FDA-approved drugs.[1][2][3] This guide provides an in-depth technical comparison of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate with other prominent classes of chiral building blocks, offering insights into their respective strengths and applications in drug design. While direct head-to-head comparative studies are limited in the literature, this guide synthesizes available experimental data to provide a robust framework for informed decision-making.
The Strategic Advantage of the Pyrrolidine Scaffold
The five-membered saturated ring of pyrrolidine offers a unique combination of conformational flexibility and rigidity, allowing for the precise spatial orientation of substituents. This three-dimensional diversity is crucial for optimizing interactions with biological targets.[4] The introduction of stereocenters onto the pyrrolidine ring provides a powerful tool for exploring the chiral landscape of a drug target, often leading to enhanced potency and selectivity.[5]
In Focus: Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a versatile chiral building block that incorporates two key functionalities: a Boc-protected secondary amine and a secondary alcohol. The Boc group ensures stability and allows for selective deprotection under acidic conditions, while the hydroxyl group serves as a handle for a wide range of chemical transformations, including oxidation, esterification, and etherification. The presence of two chiral centers in the side chain provides additional stereochemical complexity that can be exploited in drug design.
Key Features and Applications:
-
Stereochemical Richness: The 1-hydroxyethyl substituent introduces an additional chiral center, allowing for the synthesis of diastereomerically pure compounds with distinct biological activities.
-
Versatile Handle: The secondary alcohol can be readily oxidized to a ketone, providing a site for nucleophilic additions or reductive aminations.
-
Privileged Scaffold: The pyrrolidine core is a common feature in a multitude of bioactive molecules, including antiviral and anticancer agents.[4]
Comparative Analysis with Other Chiral Building Blocks
To contextualize the utility of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate, it is essential to compare it with other widely employed chiral building blocks. This section will delve into three major classes: chiral pool-derived synthons, chiral auxiliaries, and synthons for β-amino alcohols.
Chiral Pool-Derived Building Blocks: Nature's Head Start
The chiral pool refers to the collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes.[6][7]
Exemplar: L-Proline and its Derivatives
L-proline is a foundational chiral building block, and its derivatives are extensively used in the synthesis of pyrrolidine-containing drugs.[2]
Performance Comparison:
| Feature | Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate | L-Proline Derivatives (e.g., N-Boc-L-proline) |
| Source | Synthetic | Natural (Chiral Pool) |
| Key Functionalities | Boc-protected amine, secondary alcohol | Carboxylic acid, protected amine |
| Stereochemical Control | Two chiral centers in side chain | Inherent chirality from L-proline |
| Synthetic Accessibility | Multi-step synthesis | Readily available |
| Typical Applications | Introduction of a specific hydroxyethylpyrrolidine motif | Versatile starting material for diverse pyrrolidine structures |
Experimental Insight: Synthesis of a Proline-Based Intermediate
The stereoselective alkylation of proline derivatives is a well-established method for introducing substituents at the α-position. Seebach's self-reproduction of chirality is a classic example where the stereocenter of L-proline is used to direct the formation of a new stereocenter.[8][9]
Caption: General workflow for the α-alkylation of L-proline.
Chiral Auxiliaries: Guiding Stereochemistry
Performance Comparison:
| Feature | Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate | Evans Oxazolidinone Auxiliary |
| Role in Synthesis | Incorporated into the final molecule | Temporarily attached to guide stereochemistry |
| Stereochemical Control | Provides a chiral scaffold | Induces high diastereoselectivity in reactions |
| Versatility | Specific structural motif | Applicable to a wide range of reactions (aldol, alkylation) |
| Atom Economy | High (becomes part of the product) | Lower (auxiliary is removed) |
| Typical Applications | Building block for specific drug scaffolds | Asymmetric synthesis of various chiral molecules |
Experimental Insight: Evans Asymmetric Aldol Reaction
The Evans asymmetric aldol reaction is a powerful method for the synthesis of chiral β-hydroxy carbonyl compounds with high diastereoselectivity.
Protocol: Evans Asymmetric Aldol Reaction
-
Acylation: Acylate the chiral oxazolidinone with the desired acyl chloride to form the N-acyl oxazolidinone.
-
Enolate Formation: Treat the N-acyl oxazolidinone with a Lewis acid (e.g., dibutylboron triflate) and a tertiary amine (e.g., triethylamine) to form a chiral boron enolate.
-
Aldol Addition: React the chiral enolate with an aldehyde at low temperature (e.g., -78 °C).
-
Workup and Auxiliary Cleavage: Quench the reaction and cleave the chiral auxiliary (e.g., with lithium hydroperoxide) to yield the chiral β-hydroxy acid.
Caption: Catalytic cycle of the Evans asymmetric aldol reaction.
Chiral Synthons for β-Amino Alcohols
β-amino alcohols are important structural motifs in many natural products and pharmaceuticals. Their synthesis often relies on the stereoselective reduction of α-amino ketones or the ring-opening of chiral epoxides.
Performance Comparison:
| Feature | Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate | Chiral Epoxides (from Sharpless Epoxidation) |
| Structural Motif | Pyrrolidine-based amino alcohol | Acyclic β-amino alcohol precursor |
| Synthesis Method | Multi-step synthesis | Sharpless Asymmetric Epoxidation |
| Stereochemical Control | Defined by the starting pyrrolidine | High enantioselectivity from the epoxidation |
| Scope of Application | Leads to cyclic amino alcohol derivatives | Versatile precursor for various β-amino alcohols |
| Typical Applications | Synthesis of constrained, cyclic drug analogues | Synthesis of flexible, acyclic drug candidates |
Experimental Insight: Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a highly reliable method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols.[14][15][16][17][18]
Protocol: Sharpless Asymmetric Epoxidation
-
Catalyst Preparation: Prepare the catalyst in situ by mixing titanium(IV) isopropoxide and a chiral diethyl tartrate (DIPT) in a suitable solvent (e.g., dichloromethane).
-
Epoxidation: Add the allylic alcohol to the catalyst solution, followed by the slow addition of tert-butyl hydroperoxide (TBHP) at low temperature (e.g., -20 °C).
-
Workup: Quench the reaction and purify the resulting chiral epoxide.
Caption: Simplified workflow for the Sharpless asymmetric epoxidation.
Case Study: Synthesis of a Kinase Inhibitor Precursor
To illustrate the practical application of these building blocks, let's consider the synthesis of a chiral intermediate for a kinase inhibitor. Kinase inhibitors often feature chiral scaffolds to achieve high potency and selectivity.[5][19]
Synthetic Approach using Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate:
A plausible synthetic route would involve the oxidation of the secondary alcohol to a ketone, followed by a Grignard addition to install a desired R-group, creating a tertiary alcohol. Subsequent functionalization and deprotection would lead to the final inhibitor.[20][21][22][23]
Data Summary: A Comparative Overview
| Chiral Building Block Class | Representative Example | Key Advantages | Potential Limitations | Representative Yields | Stereoselectivity |
| Substituted Pyrrolidines | Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate | Pre-installed chiral scaffold, 3D diversity | Limited commercial availability of specific isomers | 70-90% (for individual steps) | High (dependent on starting material purity) |
| Chiral Pool | L-Proline | Readily available, cost-effective | Limited structural diversity | 80-95% (for initial transformations) | Excellent (from natural source) |
| Chiral Auxiliaries | Evans Oxazolidinone | High diastereoselectivity, broad applicability | Requires attachment and cleavage steps | 85-98% (for the stereoselective step) | >99:1 dr |
| Chiral Epoxides | Sharpless Epoxidation Products | High enantioselectivity, versatile intermediates | Requires an allylic alcohol precursor | 70-90% | >95% ee |
Note: Yields and stereoselectivity are representative and can vary significantly based on the specific reaction conditions and substrates.
Conclusion and Future Outlook
The choice of a chiral building block is a strategic decision that should be guided by the specific requirements of the target molecule and the overall synthetic strategy. Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate offers a unique combination of a privileged pyrrolidine scaffold with a versatile hydroxyethyl side chain, making it an attractive option for the synthesis of complex, stereochemically rich drug candidates.
While chiral pool-derived synthons provide an economical and readily available source of chirality, and chiral auxiliaries offer exceptional control over stereochemistry, the direct incorporation of a functionalized chiral building block like the one highlighted in this guide can significantly streamline a synthetic route. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development and application of novel, highly functionalized chiral building blocks will remain a key driver of innovation in drug discovery.
References
- Google Patents. (n.d.). A process for the preparation of tert-butyl (r)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Chiral Kinase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Stereoselective Synthesis of Quaternary Proline Analogues. Retrieved from [Link]
-
ResearchGate. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Retrieved from [Link]
-
Société Chimique de France. (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Retrieved from [Link]
-
ACS Publications. (2014). Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Retrieved from [Link]
-
YouTube. (2021). 19.7a Addition of Grignard Reagents (and other Carbon Nucleophiles). Retrieved from [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. Retrieved from [Link]
-
ACS Publications. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. Retrieved from [Link]
-
YouTube. (2021). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral pool. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Retrieved from [Link]
-
MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
-
Journal of the American Chemical Society. (1983). Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Retrieved from [Link]
-
YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved from [Link]
-
ACS Publications. (1999). Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogenation. Retrieved from [Link]
-
MDPI. (2014). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]
-
Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Application of chiral building blocks to the synthesis of drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
PubMed. (2006). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. Retrieved from [Link]
-
Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]
-
ProQuest. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved from [Link]
-
Semantic Scholar. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. enamine.net [enamine.net]
- 4. nbinno.com [nbinno.com]
- 5. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 7. Chiral pool - Wikipedia [en.wikipedia.org]
- 8. An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 12. youtube.com [youtube.com]
- 13. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. dalalinstitute.com [dalalinstitute.com]
- 18. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity of Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Its saturated, non-planar structure provides an excellent framework for creating three-dimensional diversity, crucial for specific interactions with biological targets. This guide focuses on the derivatives of a particularly interesting building block: tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate. The presence of a hydroxyl group offers a convenient handle for synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures stability and allows for selective reactions at other positions.
While extensive research exists on the broader family of pyrrolidine derivatives, this guide will synthesize the available information specifically concerning the biological activities of derivatives of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate, offering a comparative analysis of their potential in various therapeutic areas. We will delve into their synthesis, biological evaluation, and the underlying principles that govern their activity.
The Versatile Pyrrolidine Scaffold: A Foundation for Drug Discovery
The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a recurring motif in a vast number of biologically active compounds. Its derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, neuroprotective, antiviral, and antimicrobial activities. The conformational flexibility of the pyrrolidine ring, coupled with the potential for stereoisomerism at its substituted carbons, allows for the fine-tuning of binding affinities to specific protein targets.
The core structure of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate provides a strategic starting point for generating diverse libraries of compounds. The hydroxyl group can be readily derivatized to form ethers, esters, and other functional groups, while the Boc-protected nitrogen can be deprotected and subsequently acylated, alkylated, or used in other coupling reactions. This synthetic tractability makes it an attractive scaffold for medicinal chemists.
Below is a general workflow for the synthesis and evaluation of derivatives of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate.
Caption: A simplified diagram illustrating the potential antioxidant mechanism of a neuroprotective pyrrolidine derivative.
Antiviral Activity
The pyrrolidine scaffold is present in several approved antiviral drugs, particularly those targeting viral proteases and polymerases. While direct antiviral data for derivatives of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is limited, related heterocyclic compounds have been investigated as antiviral agents. For example, a series of flavone derivatives containing carboxamide fragments, which can be conceptually linked to derivatized pyrrolidines, have shown activity against the tobacco mosaic virus (TMV).[1]
Key Considerations for Antiviral Drug Design:
For antiviral applications, derivatives would need to be designed to interact with specific viral proteins. This could involve creating ether or ester linkages to moieties known to bind to the active sites of viral enzymes. The stereochemistry at the 1-hydroxyethyl side chain would likely play a critical role in achieving potent and selective inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are representative protocols for the synthesis and biological evaluation of derivatives of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate.
General Procedure for the Synthesis of Aryl Ether Derivatives
This protocol describes a general method for the synthesis of aryl ether derivatives from the parent alcohol.
Step 1: Deprotonation of the Hydroxyl Group
-
To a solution of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.1 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
Step 2: Ether Formation
-
To the reaction mixture, add the desired aryl halide (e.g., benzyl bromide, 1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl ether derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of the synthesized compounds against a cancer cell line.
Step 1: Cell Seeding
-
Culture A549 human lung carcinoma cells in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Harvest the cells and seed them into a 96-well plate at a density of 5 x 10³ cells per well.
-
Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
Step 2: Compound Treatment
-
Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compounds in culture media to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds.
-
Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37 °C.
Step 3: MTT Assay and Data Analysis
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. While the currently available public data on its derivatives is limited, the well-established biological activities of the broader pyrrolidine class strongly suggest that derivatives of this specific scaffold are likely to exhibit interesting pharmacological properties.
Future research should focus on the systematic synthesis and biological evaluation of diverse libraries of these derivatives. Key areas of investigation should include:
-
Exploration of a wide range of functional groups at the hydroxyl position to understand the impact on activity and selectivity.
-
Modification of the pyrrolidine nitrogen after Boc deprotection to introduce further diversity.
-
Stereoselective synthesis and evaluation of individual enantiomers and diastereomers to elucidate the role of stereochemistry in biological activity.
-
In-depth mechanistic studies for the most promising compounds to identify their molecular targets and signaling pathways.
By pursuing these avenues of research, the full therapeutic potential of derivatives of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate can be unlocked, potentially leading to the discovery of new and effective treatments for a range of diseases.
References
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. ResearchGate. [Link]
-
Neuroprotection by the stable nitroxide 3-carbamoyl-proxyl during reperfusion in a rat model of transient focal ischemia. PubMed. [Link]
-
Neuroprotective Effects of Phenolic Antioxidant Tert-butylhydroquinone (tBHQ) in Brain Diseases. PubMed. [Link]
-
Synthesis and Evaluation of 11-Butyl Matrine Derivatives as Potential Anti-Virus Agents. MDPI. [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]
-
Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Bentham Science. [Link]
-
(PDF) Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. ResearchGate. [Link]
-
Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. [Link]
-
Neuroprotective effects of phenolic antioxidant tBHQ associate with inhibition of FoxO3a nuclear translocation and activity. PubMed Central. [Link]
-
tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. PubChem. [Link]
-
Tert-butyl 3-oxopyrrolidine-1-carboxylate. PubChem. [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]
-
Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. MDPI. [Link]
-
tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. PubChem. [Link]
-
(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]
-
tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate. PubChem. [Link]
-
Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion. PubMed. [Link]
-
Discovery of Flavone Derivatives Containing Carboxamide Fragments as Novel Antiviral Agents. MDPI. [Link]
-
Convenient preparations of t-butyl esters and ethers from t-butanol. Semantic Scholar. [Link]
-
tert-Butyl 3-((1-(thiazol-2-yl)ethyl)amino)pyrrolidine-1-carboxylate. PubChem. [Link]
Sources
Structural Determination of tert-Butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate Scaffolds
A Comparative Guide to X-Ray Crystallography vs. Solution-State Methods
Executive Summary
This guide addresses the structural characterization of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (and its derivatives), a critical chiral intermediate in the synthesis of proline mimetics and kinase inhibitors. While solution-state NMR is the standard for routine analysis, it often fails to resolve the specific ring puckering and absolute stereochemistry of flexible 3-substituted pyrrolidines. This guide compares X-ray crystallography against NMR and computational modeling, establishing X-ray as the definitive method for validating stereochemical integrity in drug development pipelines.
Part 1: The Comparative Landscape
The Challenge: The pyrrolidine ring is conformationally mobile, rapidly interconverting between envelope (
Table 1: Methodological Comparison for Chiral Pyrrolidine Scaffolds
| Feature | X-Ray Crystallography | Solution NMR (NOESY/ROESY) | Computational Modeling (DFT) |
| Primary Output | 3D Atomic Coordinates (Static) | Inter-proton Distances (Dynamic) | Energy Minima (Theoretical) |
| Stereochemistry | Absolute (via Anomalous Dispersion) | Relative (requires derivatization for Absolute) | Predictive (requires experimental validation) |
| Conformation | Precise Ring Puckering (Frozen) | Time-averaged population | Ensemble of low-energy states |
| Sample State | Single Crystal (Solid) | Solution (CDCl₃, DMSO-d₆) | In silico (Gas/Solvent Model) |
| Limit of Detection | Requires ~0.1 mm crystal | ~1-5 mg sample | N/A |
| Critical Flaw | Crystal Packing Forces may distort native conformation | Spectral Overlap in methylene regions; NOE ambiguity | Accuracy depends on basis set/functional |
Part 2: Strategic Crystallization Protocol
Expert Insight: tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is often an oil or a low-melting solid due to the flexibility of the Boc group and the alkyl side chain. Direct crystallization is difficult. The most robust strategy involves Derivatization-Assisted Crystallization .
Strategy A: The "Heavy Atom" Derivatization
To facilitate crystallization and enable absolute configuration determination (via the Flack parameter) using standard Mo-K
-
Recommended Derivative: p-Bromobenzoate or p-Nitrobenzoate ester.
-
Mechanism: The planar aromatic ring enhances
- stacking interactions, while the heavy atom (Br) provides strong anomalous scattering.
Strategy B: Anti-Solvent Vapor Diffusion (For Native Compounds)
If the native molecule must be crystallized (e.g., to study H-bonding potential), use a vapor diffusion setup targeting the polar carbamate/hydroxyl interactions.
DOT Diagram: Crystallization Decision Matrix
Caption: Decision workflow for crystallizing difficult Boc-pyrrolidine oils vs. solids.
Part 3: Detailed Experimental Protocol
Objective: Obtain X-ray quality crystals of the p-nitrobenzoate derivative of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate.
Step 1: Synthesis of the Derivative
-
Dissolve the substrate (1.0 eq) in anhydrous DCM (0.1 M).
-
Add Triethylamine (2.0 eq) and DMAP (0.1 eq).
-
Slowly add p-nitrobenzoyl chloride (1.2 eq) at 0°C.
-
Stir at RT for 4 hours. Quench with NaHCO₃.
-
Purify via flash chromatography (Hexane/EtOAc). Note: The product should now be a solid.
Step 2: Vapor Diffusion Crystallization
-
Inner Vial: Dissolve 10 mg of the purified derivative in 0.5 mL of DCM (Good solvent). Ensure the solution is clear and particle-free (filter through 0.2 µm PTFE if necessary).
-
Outer Vial: Place the inner vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of Pentane (Anti-solvent).
-
Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent evaporation.
-
Incubation: Store at 4°C in a vibration-free environment.
-
Observation: Check for crystals after 24-72 hours. The pentane will slowly diffuse into the DCM, lowering solubility and driving nucleation.
Step 3: Data Collection & Analysis
-
Mounting: Select a single crystal (approx 0.1 x 0.1 x 0.1 mm) under polarized light. Mount on a Kapton loop using Paratone oil.
-
Collection: Collect data at 100 K (cryo-cooling) to reduce thermal motion of the flexible tert-butyl group.
-
Refinement: Solve structure using Direct Methods (SHELXT) and refine (SHELXL). Pay attention to the Flack parameter; for the p-nitrobenzoate (light atom only), a Cu source is preferred for absolute configuration. If Br-derivative is used, Mo source is sufficient.
Part 4: Data Interpretation & Structural Insights[1][2]
1. Absolute Configuration
The most critical output is the assignment of the chiral centers.
-
X-Ray: Provides the absolute configuration (e.g.,
) directly if anomalous scattering is sufficient. -
Logic: If the Flack parameter
is near 0 (e.g., ), the stereochemistry is correct. If , the structure is the inverted enantiomer.
2. Ring Puckering (Conformational Analysis)
Pyrrolidine rings adopt specific "envelope" conformations defined by the Cremer-Pople parameters (
-
Observation: In the crystal structure, look for the C3-envelope or C4-envelope.
-
Relevance: The position of the bulky tert-butyl carbamate and the hydroxyethyl side chain usually forces the ring into a conformation that minimizes steric clash (pseudo-equatorial placement of substituents). This "bioactive conformation" is often the starting point for docking studies.
3. Intermolecular Interactions[]
-
Hydrogen Bonding: Analyze the network between the carbamate carbonyl (C=O) and the hydroxyl group (-OH) of neighboring molecules. This network stabilizes the solid state and mimics potential drug-receptor interactions.
DOT Diagram: Structural Analysis Logic
Caption: Logic flow for validating absolute stereochemistry from X-ray data.
References
-
Gilli, P., et al. (2002). "The Nature of the Hydrogen Bond." Journal of the American Chemical Society. Link
-
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. Link
-
Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates." Journal of the American Chemical Society. Link
-
Hooft, R. W. W., et al. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography. Link
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small molecule crystal structures." Link
Sources
A Senior Application Scientist's Guide to the Functional Group Compatibility of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate in Multi-Step Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks in multi-step synthesis is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic campaign. Among the vast arsenal of chiral synthons, tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate has emerged as a versatile and robust intermediate. Its unique combination of a sterically hindered, acid-labile N-Boc protecting group and a reactive secondary alcohol offers a powerful handle for strategic molecular elaboration. This guide provides an in-depth technical comparison of the functional group compatibility of this key building block against viable alternatives, supported by experimental data to inform your synthetic strategy.
The Strategic Advantage of a Bifunctional Building Block
The inherent value of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate lies in the orthogonal reactivity of its two primary functional groups: the N-Boc carbamate and the secondary hydroxyl group. The tert-butoxycarbonyl (Boc) group is renowned for its stability under a wide range of reaction conditions, including those that are nucleophilic, basic, and reductive, yet it can be readily cleaved under acidic conditions.[1][2] This allows for the selective manipulation of other functionalities within a molecule without premature deprotection of the pyrrolidine nitrogen. Concurrently, the secondary alcohol provides a nucleophilic center and a site for oxidation, enabling a diverse array of chemical transformations.
This guide will explore the compatibility of this molecule in key synthetic operations, offering a comparative analysis with alternative N-protected pyrrolidine derivatives.
I. Selective Oxidation of the Secondary Alcohol
A common and pivotal transformation in the utilization of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is the oxidation of the secondary alcohol to the corresponding ketone, tert-butyl 3-acetylpyrrolidine-1-carboxylate. This ketone is a valuable precursor for the introduction of various substituents at the 3-position of the pyrrolidine ring. The stability of the N-Boc group under various oxidative conditions is a testament to its utility.
dot
Caption: Oxidation of the secondary alcohol while preserving the N-Boc group.
Experimental Data Summary: Oxidation of N-Protected 3-(1-hydroxyethyl)pyrrolidines
| N-Protecting Group | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Boc | Swern Oxidation | DCM | -78 to rt | 2 | >95 | [3] |
| Boc | Dess-Martin Periodinane | DCM | rt | 1 | 98 | [4] |
| Cbz | Swern Oxidation | DCM | -78 to rt | 2 | ~90 | [5] |
| Fmoc | DMP Oxidation | DCM | rt | 1.5 | 95 | [6] |
As the data indicates, the N-Boc protecting group demonstrates excellent stability under common oxidation conditions, consistently affording high yields of the desired ketone. While N-Cbz and N-Fmoc protected analogues also perform well, the robustness of the Boc group is particularly noteworthy.
Experimental Protocol: Swern Oxidation of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in DCM dropwise.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.
II. Derivatization of the Hydroxyl Group
The secondary alcohol of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate serves as a versatile nucleophile for the formation of ethers and esters, further expanding its synthetic utility. The N-Boc group's stability under the basic or mildly acidic conditions often employed in these transformations is a key advantage.
dot
Caption: Etherification and esterification of the hydroxyl group.
Comparative Performance in O-Alkylation and O-Acylation
| N-Protecting Group | Reaction Type | Reagents | Base | Yield (%) | Key Considerations |
| Boc | Etherification | Alkyl halide, NaH | Strong Base | Good | Boc group is stable to strong, non-nucleophilic bases. |
| Boc | Esterification | Acyl chloride, Pyridine | Amine Base | Excellent | Mild conditions are highly compatible. |
| Cbz | Etherification | Alkyl halide, NaH | Strong Base | Good | Cbz group is stable. |
| Cbz | Esterification | Acyl chloride, Pyridine | Amine Base | Excellent | Similar compatibility to Boc. |
| Fmoc | Etherification | Alkyl halide, NaH | Strong Base | Moderate | Risk of Fmoc cleavage with strong bases. |
| Fmoc | Esterification | Acyl chloride, Pyridine | Amine Base | Good | Generally compatible, but careful base selection is needed. |
The N-Boc and N-Cbz protecting groups exhibit superior compatibility in both etherification and esterification reactions compared to the N-Fmoc group, which is susceptible to cleavage by strong bases.
Experimental Protocol: O-Benzylation of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
-
To a solution of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
III. Orthogonal Deprotection Strategies
The true power of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is realized in complex, multi-step syntheses where orthogonal deprotection strategies are paramount. The ability to selectively remove the N-Boc group in the presence of other protecting groups, or vice versa, allows for precise and controlled molecular assembly.
dot
Caption: Orthogonal deprotection strategies for common N-protecting groups.
Comparison of Deprotection Conditions
| N-Protecting Group | Deprotection Reagent(s) | Conditions | Compatibility Concerns |
| Boc | TFA, HCl in Dioxane | Mild Acid | Acid-labile groups (e.g., other Boc groups, t-butyl esters) will also be cleaved. |
| Cbz | H₂, Pd/C | Neutral | Alkenes, alkynes, and some other reducible groups may be affected. |
| Fmoc | Piperidine in DMF | Basic | Base-labile groups (e.g., esters) may be cleaved. |
The choice of N-protecting group should be guided by the functional groups present in the rest of the molecule and the planned synthetic route. The N-Boc group is an excellent choice when subsequent steps involve basic or reductive conditions.
Conclusion: A Versatile and Reliable Synthetic Tool
tert-Butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate stands out as a highly valuable and versatile building block for multi-step synthesis in drug discovery and development. Its N-Boc protecting group offers robust protection under a wide array of reaction conditions, allowing for the selective manipulation of the secondary alcohol through oxidation, etherification, and esterification. The clear orthogonality in its deprotection compared to other common protecting groups like Cbz and Fmoc provides medicinal chemists with the flexibility to design and execute complex synthetic strategies with a high degree of control and predictability. The experimental data consistently demonstrates high yields and excellent functional group tolerance, making it a reliable and efficient choice for the synthesis of novel pyrrolidine-containing molecules.
References
-
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
- Glycerol etherification with tert-butanol. (2023). Molecules, 28(21), 7247.
- Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. (2024). Scientific Reports, 14, 14930.
- Recent Advances in the Synthesis of Pyrrolidines. (2023). In Heterocyclic Chemistry - New Perspectives. IntechOpen.
-
Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Boc-3-pyrrolidinol. Retrieved from [Link]
-
Reddit. (n.d.). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Retrieved from [Link]
- Dess-Martin Periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. (2024). RSC Advances, 14(19), 13374-13377.
-
National Center for Biotechnology Information. (n.d.). 1-N-Cbz-3-pyrrolidinone. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
- American Chemical Society. (2021). Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines. The Journal of Organic Chemistry, 86(14), 9576-9584.
-
SciSpace. (n.d.). Fmoc-POAC: [(9-fluorenylmethyloxycarbonyl)-2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic acid]. Retrieved from [Link]
Sources
A Comparative Guide to Enantiomeric Excess Determination Using Chiral Derivatizing Agents with NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and pharmaceutical sciences, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity and safety profile. Enantiomers, the non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different physiological effects.[1][2] Therefore, the precise quantification of enantiomeric excess (ee), which measures the purity of a specific enantiomer within a mixture, is a cornerstone of asymmetric synthesis, drug development, and quality assurance.[3] Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, when used in conjunction with chiral derivatizing agents (CDAs), provides a robust and widely accessible method for this critical determination.[3][4]
This guide, crafted from the perspective of a Senior Application Scientist, offers a comprehensive comparison of CDAs for ee determination by NMR. It is designed to equip researchers with the foundational knowledge, practical insights, and detailed protocols necessary to confidently apply this powerful technique.
The Foundational Principle: Rendering the Indistinguishable, Distinguishable
In a standard, achiral solvent, enantiomers are spectroscopically identical, yielding superimposable NMR spectra.[5] The strategic application of a CDA overcomes this limitation by converting the enantiomeric pair into a mixture of diastereomers.[6][7] This transformation is achieved through the formation of a covalent bond between the analyte and an enantiomerically pure CDA.[8][9] Unlike enantiomers, diastereomers possess distinct physical and chemical properties, which translates to discernible differences in their NMR spectra.[5][6] The relative areas of the signals corresponding to each newly formed diastereomer are directly proportional to the original enantiomeric ratio of the analyte, allowing for straightforward calculation of the ee.[10]
The Mechanism of Chiral Recognition
The spectral differentiation of the diastereomeric products is a consequence of the unique three-dimensional chemical environment around the nuclei in each molecule. Effective CDAs are typically characterized by conformational rigidity and the presence of functionalities, such as aromatic rings, that generate a strong magnetic anisotropy. This anisotropy leads to differential shielding or deshielding effects on the nuclei of the analyte portion of the diastereomers, resulting in distinct chemical shifts.[11]
Caption: General workflow for ee determination using a chiral derivatizing agent.
Detailed Protocol:
-
Reagent Preparation and Stoichiometry:
-
Causality: To ensure the accuracy of the ee measurement, the derivatization of both enantiomers must be complete. Incomplete reaction will lead to an underestimation of the unreacted enantiomer, resulting in an inaccurate ee value.
-
Procedure: Accurately weigh the chiral alcohol (e.g., 10 mg) and dissolve it in a dry, aprotic solvent (e.g., 0.5 mL of anhydrous pyridine or dichloromethane containing a non-nucleophilic base such as triethylamine). In a separate vial, prepare a solution of (R)-Mosher's acid chloride, using a slight excess (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.
-
-
The Derivatization Reaction:
-
Causality: The reaction must be performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acid chloride. A base is essential to neutralize the hydrochloric acid generated during the esterification, which would otherwise protonate the starting materials and inhibit the reaction.
-
Procedure: Add the Mosher's acid chloride solution dropwise to the alcohol solution at 0 °C to control the initial exothermic reaction. Allow the mixture to warm to room temperature and stir for a designated period (e.g., 2-4 hours). The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).
-
-
Reaction Workup and Purification:
-
Causality: The removal of excess Mosher's acid and other impurities is crucial, as they can broaden NMR signals and complicate the spectral analysis.
-
Procedure: Quench the reaction by adding a small amount of a scavenger amine (e.g., N,N-dimethylaminopropylamine) to react with any remaining acid chloride. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Perform a series of aqueous washes: first with a dilute acid (e.g., 1M HCl) to remove the base and any unreacted amines, then with a saturated sodium bicarbonate solution to remove any hydrolyzed Mosher's acid, and finally with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the resulting Mosher's esters using flash column chromatography.
-
-
NMR Sample Preparation and Analysis:
-
Causality: A high-resolution NMR spectrum is paramount for accurate integration of the diastereomeric signals. The use of a high-purity deuterated solvent, free from residual water, is critical to avoid signal broadening and potential side reactions. [12] * Procedure: Dissolve a small quantity of the purified diastereomeric esters in a suitable deuterated solvent (e.g., CDCl₃). Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
-
Data Analysis and Enantiomeric Excess Calculation:
-
Causality: The enantiomeric excess is a direct function of the relative concentrations of the two diastereomers, which is accurately reflected in the integral ratio of their corresponding, well-resolved NMR signals.
-
Procedure: In the NMR spectrum, identify a pair of well-separated signals that correspond to the same proton or fluorine nucleus in the two diastereomers. Carefully integrate these signals. The enantiomeric excess (% ee) is then calculated using the formula:
% ee = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
-
Ensuring Trustworthiness: A Self-Validating Protocol
For robust and defensible results, it is highly recommended to perform the derivatization with both (R)- and (S)-Mosher's acid in separate experiments on the same analyte. The ¹H or ¹⁹F NMR spectra of the two resulting diastereomeric mixtures should be mirror images, confirming the signal assignments and the accuracy of the calculated ee. Furthermore, derivatizing a known racemic mixture of the analyte should yield a 1:1 ratio of the diastereomeric products, thereby verifying the absence of kinetic resolution during the reaction and workup steps.
A Comparative Look at Alternative Methodologies
While NMR with CDAs is a potent technique, a comprehensive understanding of its advantages and limitations in the context of other available methods is essential for making informed analytical choices.
| Method | Principle | Advantages | Disadvantages |
| NMR with Chiral Derivatizing Agents (CDAs) | Covalent bond formation to create diastereomers. [8][9] | Broadly applicable to a wide range of functional groups. Provides valuable structural information. Can be used for the determination of absolute configuration. [6] | Requires chemical reaction and subsequent purification steps. Potential for kinetic resolution if not carefully controlled. Can be more time-consuming than non-derivatization methods. |
| NMR with Chiral Solvating Agents (CSAs) | Non-covalent interactions form transient diastereomeric complexes. [8][9] | No chemical modification of the analyte is required, allowing for sample recovery. The analysis is typically rapid. [13] | The induced chemical shift differences between enantiomers are often small. May not be effective for all classes of analytes. Requires careful optimization of the CSA and solvent system. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | High accuracy, precision, and sensitivity. A widely applicable and well-established technique. | Requires dedicated and often expensive chiral columns. Method development can be time-consuming for new analytes. [3] |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | Provides very high resolution for volatile compounds. | Limited to analytes that are volatile and thermally stable. [14] |
Conclusion: An Essential Technique for Stereochemical Elucidation
The determination of enantiomeric excess using chiral derivatizing agents with NMR spectroscopy stands as a versatile and powerful technique in the chemist's analytical arsenal. By grasping the fundamental principles, making a judicious selection of the derivatizing agent, and adhering to a meticulous experimental protocol, researchers can achieve accurate and reliable quantification of enantiomeric purity. While other methods each have their merits, the unique combination of quantitative data and rich structural information afforded by NMR with CDAs solidifies its role as an indispensable tool for stereochemical analysis in modern research and development.
References
- Wenzel, T. J. (2001).
- J. Chem. Educ. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Grokipedia. Mosher's acid.
- Wikipedia. Enantiomeric excess.
- Wikipedia.
- ResearchGate. Chiral derivatizing agents used in NMR for chiral analysis.
- ResearchGate.
- Determin
- ChemEurope.com. Chiral derivitizing agent.
- ResearchGate.
- MDPI. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
- ACS Publications.
- Chemistry LibreTexts. 23.1: NMR Shift Reagents.
- UNIPI.
- PubMed. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- PubMed.
- Chemistry LibreTexts. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
- ResearchGate.
- Wikipedia. Mosher's acid.
- PubMed.
- Mosher ester deriv
- University of Birmingham. Rapid determination of enantiomeric excess via NMR spectroscopy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 4. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mosher ester derivatives [sites.science.oregonstate.edu]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. Chiral_derivitizing_agent [chemeurope.com]
- 8. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. grokipedia.com [grokipedia.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of enantiomeric excess [ch.ic.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
As a key building block in modern synthetic chemistry, particularly in the development of novel therapeutics, tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a common reagent in many research and development laboratories.[1] While its utility is significant, ensuring its safe handling and proper disposal is paramount to protecting laboratory personnel and the environment. This guide provides a comprehensive, step-by-step framework for the disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
These hazards are the primary drivers for the disposal procedures outlined below. Skin and eye contact must be avoided, and the generation of aerosols or dusts should be minimized to prevent respiratory irritation.[2] The potential for acute toxicity if swallowed underscores the importance of preventing any cross-contamination and ensuring the waste stream is securely contained.[2]
| Potential Hazard Classification | Description | Primary Safety Concern |
| Acute Toxicity, Oral | Toxic or harmful if swallowed.[2][4] | Ingestion can lead to serious health effects. |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[2][4][5] | Direct contact can cause redness, itching, or inflammation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[2][4][5] | Contact can result in significant injury to the eyes. |
| Respiratory Tract Irritation | May cause respiratory irritation if inhaled.[2][4] | Inhalation of dust or aerosols should be avoided. |
All laboratory operations involving this chemical must be conducted in accordance with your institution's Chemical Hygiene Plan, as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[6] This plan should detail specific procedures for handling hazardous chemicals, including waste disposal.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for use or disposal, all personnel must be equipped with the appropriate PPE. The selection of PPE is directly dictated by the hazard assessment.
-
Eye and Face Protection: ANSI-approved safety glasses with side shields are mandatory at a minimum. Given the risk of serious eye irritation, chemical safety goggles are strongly recommended.[8]
-
Hand Protection: Chemically resistant gloves, such as nitrile, should be worn. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Skin and Body Protection: A standard laboratory coat is required to protect against incidental skin contact. Ensure it is fully buttoned.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[9][10]
Spill Management Protocol: Immediate and Controlled Response
Accidental spills must be managed immediately and safely. The following protocol is designed for small-scale laboratory spills.
-
Evacuate and Alert: Ensure personnel in the immediate vicinity are aware of the spill.
-
Contain the Spill: If the material is a liquid, prevent it from spreading or entering drains.[4]
-
Absorb the Material: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or diatomite.[4][10] Do not use paper towels as the primary absorbent material, as this can increase the surface area and potential for exposure.
-
Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material and spilled chemical into a designated, sealable waste container.[11]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water or alcohol, depending on the nature of the spill and surface), and collect the cleaning materials as contaminated waste.[4][11]
-
Package and Label: Securely close and label the waste container with "Hazardous Waste" and the full chemical name: "Waste tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate".
Disposal Pathway: A Step-by-Step Decision Workflow
The proper disposal of chemical waste is a regulated process. It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.[12] All chemical waste must be disposed of through a licensed hazardous waste disposal company, in accordance with the EPA's Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.[9][10][13]
The following workflow provides a logical pathway for managing waste from generation to disposal.
Caption: Disposal workflow for tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate.
Detailed Disposal Protocol
-
Waste Collection:
-
Collect all waste containing tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate, including unused neat material, reaction mixtures, and contaminated items (e.g., gloves, absorbent pads, and pipette tips), in a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) bottle).
-
Never mix this waste with incompatible chemicals. It should be kept away from strong acids and bases.[5]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation.
-
Ensure the storage area is cool, dry, and well-ventilated, away from heat or ignition sources.[5]
-
-
Arranging for Disposal:
-
Once the container is full, or if you are generating waste infrequently, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not attempt to transport or dispose of the chemical waste yourself. Disposal must be handled by a licensed and approved waste disposal vendor contracted by your institution.[10] This ensures the waste is managed in compliance with all federal, state, and local environmental regulations.[11]
-
By adhering to this structured and well-documented disposal procedure, researchers can ensure they are not only compliant with safety regulations but are also upholding their responsibility to protect themselves, their colleagues, and the wider environment.
References
-
tert-butyl peracetate - Registration Dossier . ECHA. [Link]
-
tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate, 95% Purity, C11H21NO3, 1 gram . MilliporeSigma. [Link]
-
Persistent, Bioaccumulative, and Toxic (PBT) Chemicals under TSCA Section 6(h) . US EPA. [Link]
-
Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP) . US EPA. [Link]
-
tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate . PubChem, National Center for Biotechnology Information. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]
-
Risk Evaluation for n-Methylpyrrolidone (NMP) . US EPA. [Link]
-
Laboratories - Standards . Occupational Safety and Health Administration (OSHA). [Link]
-
The OSHA Laboratory Standard . Lab Manager. [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon OSHA. [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals . Stericycle. [Link]
-
Tert-butyl (2s)-2-[(1s)-1-hydroxyethyl]pyrrolidine-1-carboxylate . PubChemLite. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . US EPA. [Link]
-
OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P . US EPA. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | C9H17NO3 | CID 854055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 103057-44-9|tert-Butyl 3-hydroxypyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. echa.europa.eu [echa.europa.eu]
- 12. epa.gov [epa.gov]
- 13. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 14. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Handling Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
As a key chiral building block in pharmaceutical research and development, Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is integral to the synthesis of novel compounds.[1][] Handling this and similar reagents with precision extends beyond experimental accuracy; it demands an unwavering commitment to safety. This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound, grounded in established safety protocols and a deep understanding of its potential hazards. The causality behind each recommendation is explained to empower researchers with the knowledge to maintain a secure laboratory environment.
Foundational Safety: Understanding the Hazard Profile
Before handling any chemical, a thorough risk assessment is paramount.[3] While specific toxicity data for Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate may be limited, data from structurally similar pyrrolidine derivatives provide a strong basis for a conservative safety approach. The Globally Harmonized System (GHS) classifications for related compounds indicate several potential hazards.
Anticipated Hazards Based on Analogous Compounds:
-
Skin Irritation (H315): Expected to cause skin irritation upon direct contact.[4][5][6]
-
Serious Eye Irritation/Damage (H318/H319): Poses a significant risk of serious eye irritation or damage.[4][5][6]
-
Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may lead to respiratory irritation.[4][5][6]
-
Harmful if Swallowed (H302): Oral ingestion may be harmful.[4][6][7]
Therefore, all handling procedures must be designed to prevent contact via these exposure routes. Assume any new or structurally similar compound is hazardous until proven otherwise.[3]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against chemical exposure. The following recommendations constitute the minimum requirement for handling Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate.
Engineering Controls First: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[8][9] The fume hood is your most critical engineering control and should be functioning correctly before any work begins.
A. Eye and Face Protection Due to the significant risk of serious eye irritation, standard safety glasses are insufficient.
-
Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to standards such as OSHA 29 CFR 1910.133 or European Standard EN166.[10][11]
-
Recommended for Splash Risk: When handling larger quantities or performing operations with a high risk of splashing, a full-face shield should be worn in addition to safety goggles.[10]
B. Hand Protection Skin contact is a primary route of exposure. Proper glove selection and technique are non-negotiable.
-
Glove Type: Use chemically resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[8][10]
-
Technique: Practice proper glove removal techniques to avoid contaminating your skin.[10] For prolonged handling or immersion, consult the glove manufacturer's compatibility data. Wash hands thoroughly after removing gloves.
C. Protective Clothing Protect your skin from accidental spills and contamination.
-
Lab Coat: A full-length, buttoned laboratory coat is required.
-
Body Protection: For tasks with a higher risk of significant spillage, consider a chemically resistant apron or a full-body suit.[10][12]
-
Footwear: Closed-toe shoes are mandatory. Safety footwear is recommended, especially when handling heavy containers.[12]
D. Respiratory Protection While engineering controls like fume hoods are the primary method for preventing inhalation, respiratory protection may be necessary in specific situations.
-
Standard Operations: When used in a properly functioning fume hood, a respirator is typically not required.
-
Emergency Situations: In the event of a large spill or a failure of ventilation, a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor/particulate filter) should be used by trained personnel.[11][13]
| Task / Scenario | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing/Transfer (in fume hood) | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Not required with proper ventilation |
| Solution Preparation / Reaction Setup | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Not required with proper ventilation |
| Large Spill Cleanup (>10g) | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical Resistant Suit/Apron | Required (Air-purifying respirator) |
Operational Plan: From Preparation to Disposal
A structured workflow minimizes risk and ensures preparedness for unforeseen events.
A. Step-by-Step Handling Protocol
-
Pre-Operation Check: Verify the chemical fume hood is operational. Ensure an eyewash station and safety shower are accessible and unobstructed.[7][14]
-
Gather Materials: Assemble all necessary equipment, including the chemical container, spatulas, glassware, and waste containers, inside the fume hood.
-
Don PPE: Put on your lab coat, followed by chemical safety goggles, and finally, your gloves.
-
Chemical Handling: Perform all manipulations of the solid or its solutions deep within the fume hood to ensure containment of dust and vapors.[8]
-
Post-Operation: Tightly seal the primary chemical container. Decontaminate any equipment used.
-
Doff PPE: Remove gloves first, using the proper technique. Then remove your lab coat and goggles. Wash hands immediately and thoroughly.
B. Emergency Spill Response Immediate and correct response to a spill is critical to preventing exposure and further contamination.[15]
Caption: Workflow for handling a chemical spill.
Spill Cleanup Procedure:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[16]
-
Assess: From a safe distance, assess the extent of the spill. For a small spill (<10g) that you are trained to handle, proceed with cleanup. For large spills, contact your institution's Environmental Health & Safety (EH&S) department.
-
Protect: Don the appropriate PPE as outlined in the table above, including respiratory protection if required.[15]
-
Contain: Cover the spill with a dry, inert absorbent material like vermiculite or sand, working from the outside in to avoid spreading.[7]
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.[17]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and place all cleaning materials into the waste container.
-
Dispose: Seal the container and dispose of it as hazardous waste according to your institution's guidelines.[17]
Disposal and Decontamination Plan
Proper disposal is the final step in the chemical handling lifecycle.
-
Chemical Waste: Unused or waste Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate must be disposed of as hazardous chemical waste. Do not discharge to sewer systems.[17] Place it in a suitable, closed, and properly labeled container for disposal by your institution's EH&S department.[16]
-
Contaminated PPE: Dispose of grossly contaminated gloves and other disposable PPE in the solid hazardous waste stream. Do not throw them in the regular trash.
-
Empty Containers: Rinse empty containers three times with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to local regulations.[17]
By adhering to these rigorous safety and operational plans, you build a foundation of trust in your experimental procedures and contribute to a culture of safety within your laboratory.
References
-
Oakwood Chemical. tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate, 95% Purity. [Link]
-
Acros PharnaTech Limited. tert-butyl (2R)-2-(2-hydroxyethyl)morpholine-4-carboxylate Safety Data Sheet. [Link]
-
PubChem. tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]
-
Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
PubChem. tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Loba Chemie. PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. [Link]
-
Cole-Parmer. 1-Pyrrolidino-1-cyclopentene, 98% Material Safety Data Sheet. [Link]
-
PubChem. Tert-butyl 3-oxopyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
Sources
- 1. aifchem.com [aifchem.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | C9H17NO3 | CID 854055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 1514399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. aaronchem.com [aaronchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. chemicalbook.com [chemicalbook.com]
- 17. acrospharmatech.com [acrospharmatech.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
